Boc-Glu(OMe)-OMe
Overview
Description
Boc-Glu(OMe)-OMe: tert-butoxycarbonyl-L-glutamic acid dimethyl ester , is a derivative of glutamic acid. It is commonly used in peptide synthesis as a protected form of glutamic acid. The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino group and methyl ester groups on the carboxyl groups. This protection is crucial for preventing unwanted side reactions during peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-Glu(OMe)-OMe typically involves the following steps:
Protection of the Amino Group: The amino group of glutamic acid is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This reaction forms Boc-Glu.
Esterification of Carboxyl Groups: The carboxyl groups of Boc-Glu are esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale protection of the amino group using Boc-Cl and a suitable base.
- Esterification of the carboxyl groups using methanol and an acid catalyst.
- Purification of the final product through crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: Boc-Glu(OMe)-OMe can undergo hydrolysis to remove the Boc protecting group and the methyl ester groups, yielding glutamic acid.
Deprotection: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amino group.
Substitution: The methyl ester groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous acid (e.g., hydrochloric acid) can be used for hydrolysis.
Deprotection: Trifluoroacetic acid is commonly used for Boc group removal.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed:
Glutamic Acid: Formed after complete hydrolysis.
Boc-Glu: Formed after selective hydrolysis of the methyl ester groups.
Substituted Derivatives: Formed after substitution reactions.
Scientific Research Applications
Chemistry: Boc-Glu(OMe)-OMe is widely used in peptide synthesis as a protected form of glutamic acid. It allows for the selective introduction of glutamic acid residues into peptides without unwanted side reactions.
Biology: In biological research, this compound is used to study the role of glutamic acid in proteins and enzymes. It serves as a building block for the synthesis of peptides and proteins for various biological assays.
Medicine: this compound is used in the development of peptide-based drugs. It allows for the synthesis of peptides with specific sequences and modifications, which can be used in drug discovery and development.
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. It is also used in the production of peptide-based materials for various industrial applications.
Mechanism of Action
The mechanism of action of Boc-Glu(OMe)-OMe is primarily related to its role as a protected form of glutamic acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions, while the methyl ester groups protect the carboxyl groups. This allows for the selective introduction of glutamic acid residues into peptides. The Boc group can be removed under acidic conditions, and the methyl ester groups can be hydrolyzed to yield the free carboxyl groups.
Comparison with Similar Compounds
Boc-Glu-OH: Boc-protected glutamic acid with free carboxyl groups.
Boc-Glu-OBzl: Boc-protected glutamic acid with benzyl ester groups.
Fmoc-Glu(OMe)-OMe: Fluorenylmethyloxycarbonyl-protected glutamic acid dimethyl ester.
Comparison:
Boc-Glu(OMe)-OMe: vs. this compound has methyl ester groups, while Boc-Glu-OH has free carboxyl groups. This compound is more suitable for reactions requiring ester protection.
This compound: vs. this compound has methyl ester groups, while Boc-Glu-OBzl has benzyl ester groups. Boc-Glu-OBzl is more stable under certain conditions but requires different deprotection methods.
This compound: vs. this compound uses a Boc protecting group, while Fmoc-Glu(OMe)-OMe uses a fluorenylmethyloxycarbonyl group. The choice between Boc and Fmoc protection depends on the specific requirements of the peptide synthesis.
Properties
IUPAC Name |
dimethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO6/c1-12(2,3)19-11(16)13-8(10(15)18-5)6-7-9(14)17-4/h8H,6-7H2,1-5H3,(H,13,16)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNSPKWUAZQIIGZ-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370416 | |
Record name | Dimethyl N-(tert-butoxycarbonyl)-L-glutamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59279-60-6 | |
Record name | 1,5-Dimethyl N-[(1,1-dimethylethoxy)carbonyl]-L-glutamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59279-60-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethyl N-(tert-butoxycarbonyl)-L-glutamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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